N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide: is a complex organic compound that features a benzodioxin ring fused with an isoquinoline structure
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(23)21-18-4-2-3-16-13-22(8-7-17(16)18)12-15-5-6-19-20(11-15)25-10-9-24-19/h2-6,11H,7-10,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTFVWRFLRGXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CCN(C2)CC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Isoquinoline Synthesis: The isoquinoline moiety can be prepared via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.
Coupling Reaction: The final step involves coupling the benzodioxin and isoquinoline intermediates through a nucleophilic substitution reaction, followed by acetylation to introduce the acetamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Various N-substituted acetamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: In biological research, the compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may interact with enzyme active sites, while the isoquinoline moiety can bind to receptor sites, modulating their activity. This dual interaction can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparison with Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
Uniqueness: The unique combination of the benzodioxin and isoquinoline structures in N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]acetamide provides it with distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
